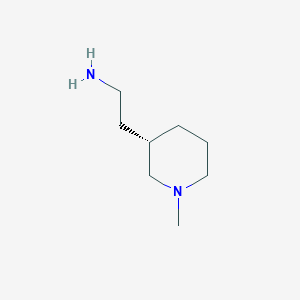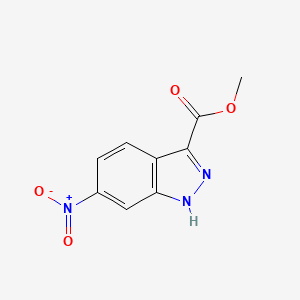
(S)-1-Methyl-3-piperidineethanamine
Overview
Description
(S)-1-Methyl-3-piperidineethanamine is a chiral amine compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its piperidine ring, which is a six-membered ring containing one nitrogen atom, and an ethanamine side chain. The (S) configuration indicates that the compound is the S-enantiomer, meaning it has a specific three-dimensional arrangement that distinguishes it from its R-enantiomer.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Methyl-3-piperidineethanamine typically involves the following steps:
Starting Material: The synthesis often begins with commercially available piperidine.
Alkylation: The piperidine is alkylated using methyl iodide to introduce the methyl group at the nitrogen atom.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (S)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by separation and recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as:
Asymmetric Synthesis: Utilizing chiral catalysts or chiral auxiliaries to directly synthesize the (S)-enantiomer.
Enzymatic Resolution: Employing enzymes that selectively react with one enantiomer, leaving the desired (S)-enantiomer.
Chemical Reactions Analysis
Types of Reactions: (S)-1-Methyl-3-piperidineethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The ethanamine side chain can undergo substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted ethanamine derivatives.
Scientific Research Applications
(S)-1-Methyl-3-piperidineethanamine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a ligand in the study of receptor-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-1-Methyl-3-piperidineethanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets neurotransmitter receptors in the brain.
Pathways Involved: It modulates the activity of these receptors, influencing neurotransmitter release and uptake, which can affect various neurological pathways.
Comparison with Similar Compounds
®-1-Methyl-3-piperidineethanamine: The R-enantiomer of the compound, which has different pharmacological properties.
N-Methylpiperidine: A structurally similar compound lacking the ethanamine side chain.
Piperidine: The parent compound without the methyl and ethanamine groups.
Uniqueness: (S)-1-Methyl-3-piperidineethanamine is unique due to its specific chiral configuration, which imparts distinct biological activity compared to its R-enantiomer and other similar compounds. This uniqueness makes it valuable in the development of enantioselective drugs and other applications where chirality plays a crucial role.
Properties
IUPAC Name |
2-[(3S)-1-methylpiperidin-3-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-10-6-2-3-8(7-10)4-5-9/h8H,2-7,9H2,1H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNBVIIKZHRBTK-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H](C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[4-(Ethoxycarbonyl)thiophen-2-yl]boronic acid](/img/structure/B1394850.png)









